![molecular formula C8H7FN2 B180583 2-Amino-2-(3-fluorophenyl)acetonitrile CAS No. 118880-96-9](/img/structure/B180583.png)
2-Amino-2-(3-fluorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(3-fluorophenyl)acetonitrile is a chemical compound with the molecular formula C8H7FN2 . It is a hydrochloride and has a molecular weight of 186.62 . The compound is stored at a temperature of 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-2-(3-fluorophenyl)acetonitrile is 1S/C8H7FN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This indicates the presence of a fluorophenyl group and a nitrile group attached to the same carbon atom, which also bears an amino group.Physical And Chemical Properties Analysis
2-Amino-2-(3-fluorophenyl)acetonitrile is a powder that is stored at a temperature of 4°C . It has a molecular weight of 186.62 .Scientific Research Applications
Molecular Characterization and Theoretical Studies
A fluorinated α-aminonitrile compound, closely related to 2-Amino-2-(3-fluorophenyl)acetonitrile, was synthesized using a 'green protocol' and characterized through detailed spectral and X-ray crystallographic analyses. Theoretical calculations, including vibrational and NMR analyses, were performed, and the compound's reactivity was studied using various molecular descriptors. This research offers insights into the molecular structure and properties of similar α-aminonitrile compounds (Brahmachari et al., 2015).
Enantioselective Sensing
A study developed a chiral fluorosensor for enantioselective sensing of various chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research highlights the potential of using 2-Amino-2-(3-fluorophenyl)acetonitrile derivatives in chiral discrimination and sensing applications (Mei & Wolf, 2004).
Green Synthesis of Derivatives
Research was conducted on the catalyst-free synthesis of novel 2-amino-4-aryl-3-(4-fluorophenyl) derivatives under ultrasonic conditions. This method offers a green chemistry approach, highlighting the compound's utility in sustainable synthetic chemistry (Govindaraju et al., 2016).
Bioanalytical Methods
2-Amino-2-(3-fluorophenyl)acetonitrile derivatives have been used in the establishment of bioanalytical methods for quantitative measurements, demonstrating the compound's relevance in biochemical research and drug development (Nemani et al., 2018).
Safety and Hazards
The compound has been classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-amino-2-(3-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMUVHAYYFDVIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-fluorophenyl)acetonitrile |
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